5-(Iodomethyl)-3-methylideneoxolan-2-one
Description
5-(Iodomethyl)-3-methylideneoxolan-2-one is a bicyclic lactone characterized by a fused oxolan-2-one (γ-lactone) backbone with an iodomethyl substituent at the 5-position and a methylidene group at the 3-position. Its molecular formula is C₅H₇IO₂, with an average molecular mass of 226.013 g/mol (monoisotopic mass: 225.949077 g/mol) . The compound is stereochemically undefined (0 of 1 defined stereocenters) and classified as a cyclic ester (lactone) with a halogenated alkyl chain. It is used as a versatile intermediate in organic synthesis, particularly in asymmetric catalysis and halogen-bonding-driven reactions, as demonstrated in metal acetate-catalyzed stereoselective transformations .
Key applications include:
- Precursor for synthesizing iodolactones with high enantiomeric excess (e.g., 94% ee in chiral γ-butyrolactones) .
- Functionalization of olefins via halogen bonding interactions .
- Potential utility in medicinal chemistry due to its iodine atom, which can act as a leaving group or participate in radiolabeling .
Properties
Molecular Formula |
C6H7IO2 |
|---|---|
Molecular Weight |
238.02 g/mol |
IUPAC Name |
5-(iodomethyl)-3-methylideneoxolan-2-one |
InChI |
InChI=1S/C6H7IO2/c1-4-2-5(3-7)9-6(4)8/h5H,1-3H2 |
InChI Key |
DATMEPVMKCXILS-UHFFFAOYSA-N |
Canonical SMILES |
C=C1CC(OC1=O)CI |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Iodomethyl)-3-methylideneoxolan-2-one typically involves the iodination of a precursor compound. One common method is the reaction of an α-substituted allyl amine with iodine in the presence of a catalyst such as activated amberlyst in chloroform. This reaction proceeds with good yields and can be optimized by protecting the amine group with a benzyl group to favor the trans product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of scaling up laboratory synthesis to industrial production would involve optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
5-(Iodomethyl)-3-methylideneoxolan-2-one undergoes various chemical reactions, including:
Substitution: The iodomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Reduction: The compound can be reduced under specific conditions to yield different products, depending on the reducing agent used.
Common Reagents and Conditions
Oxidation: Sodium periodate, manganese dioxide, periodic acid-based protocols.
Substitution: Nucleophiles like amines, thiols, and other halides.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Major Products Formed
Oxidation: Aldehydes and ketones.
Substitution: Various substituted oxolanes depending on the nucleophile used.
Reduction: Reduced oxolane derivatives.
Scientific Research Applications
5-(Iodomethyl)-3-methylideneoxolan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the study of biological pathways involving halogenated compounds.
Medicine: Investigated for its potential use in drug development due to its unique reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(Iodomethyl)-3-methylideneoxolan-2-one involves its reactivity with various biological and chemical targets. The iodomethyl group can participate in nucleophilic substitution reactions, making it a useful intermediate in the synthesis of biologically active compounds. The compound’s reactivity is influenced by the presence of the oxolane ring, which can stabilize transition states and intermediates during chemical reactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of 5-(iodomethyl)-3-methylideneoxolan-2-one is best understood through comparison with analogous lactones and iodinated heterocycles. Below is a detailed analysis:
Table 1: Structural and Functional Comparison of Similar Compounds
Key Observations
Substituent Effects on Reactivity :
- The iodomethyl group in this compound enhances halogen-bonding capabilities, critical for asymmetric catalysis (e.g., 94% enantiomeric excess in lactone 5a ) . In contrast, 5-(3-iodopropyl)oxolan-2-one (longer alkyl chain) exhibits higher lipophilicity, making it suitable for drug delivery .
- Methylidene vs. Methyl Groups : The methylidene group in the parent compound introduces unsaturation, enabling conjugate addition reactions. By comparison, 5-(iodomethyl)-4,4-dimethyloxolan-2-one’s geminal dimethyl groups increase steric bulk, slowing reactivity but improving chiral resolution .
Stereochemical Outcomes :
- Compounds like 5c [(3S,5R)-5-(iodomethyl)-5-(o-tolyl)-3-(2-(o-tolyl)allyl)dihydrofuran-2(3H)-one] achieve 99:1 enantiomeric ratios due to bulky aryl substituents, whereas the parent compound’s simpler structure yields moderate enantioselectivity .
Functional Diversity: Halogenated Derivatives: The dichloropropenyl group in 5-(3,3-dichloroprop-2-enyl)-5-methyloxolan-2-one introduces electrophilic sites for nucleophilic attack, useful in agrochemical synthesis . Non-Halogenated Analogs: 5-Ethenyl-5-methyloxolan-2-one lacks iodine but contains a vinyl group, enabling radical polymerization for materials engineering .
Thermodynamic Stability :
- The dioxolane ring in 1,2-dioxolan-3-one, 5-methyl-4-methylidene offers greater oxidative stability compared to γ-lactones, favoring applications in high-temperature polymer matrices .
Research Findings and Data Tables
Table 2: Spectroscopic and Analytical Data for Selected Compounds
Q & A
Q. Q1. What are the optimal synthetic routes for introducing the iodomethyl group into the oxolan-2-one scaffold?
The iodomethyl group is typically introduced via halogenation or alkylation reactions. For example, iodination of a pre-existing methylene or hydroxymethyl group using reagents like N-iodosuccinimide (NIS) in the presence of a Lewis acid (e.g., BF₃·Et₂O) has been effective for similar oxolan-2-one derivatives . Alternatively, nucleophilic substitution of a tosyl or mesyl intermediate with potassium iodide in polar aprotic solvents (e.g., DMF or acetone) under reflux conditions can yield the iodomethyl product. Yields vary between 60–85% depending on steric hindrance and reaction optimization .
Q. Q2. How can spectroscopic techniques (NMR, IR, MS) distinguish 5-(iodomethyl)-3-methylideneoxolan-2-one from its structural analogs?
- ¹H NMR : The methylidene group (C=CH₂) exhibits characteristic doublets at δ 5.2–5.5 ppm (J = 1.5–2.5 Hz), while the iodomethyl (-CH₂I) group appears as a triplet/singlet near δ 3.1–3.4 ppm due to coupling with adjacent protons .
- ¹³C NMR : The carbonyl carbon (C=O) resonates at ~170–175 ppm, and the iodomethyl carbon appears at δ 5–10 ppm (C-I coupling ~150 Hz) .
- IR : Strong absorption at ~1740 cm⁻¹ (C=O stretch) and ~550 cm⁻¹ (C-I stretch) confirms the functional groups .
- MS : The molecular ion peak ([M]⁺) is often absent due to thermal instability, but fragment ions at m/z 127 (loss of CH₂I) and m/z 99 (oxolanone ring) are diagnostic .
Q. Q3. What stability considerations are critical for handling this compound in experimental settings?
The compound is light- and moisture-sensitive. Storage under inert gas (N₂/Ar) at –20°C in amber vials is recommended. Degradation products (e.g., dehydrohalogenation to form a diene) can be monitored via TLC (Rf shift) or HPLC .
Advanced Research Questions
Q. Q4. How do steric and electronic effects influence the reactivity of the methylidene group in cycloaddition or polymerization reactions?
The electron-deficient methylidene group acts as a Michael acceptor, participating in [2+2] or [4+2] cycloadditions. Steric hindrance from the iodomethyl group slows reactivity but enhances regioselectivity. For example, in Diels-Alder reactions with electron-rich dienes, the methylidene group reacts preferentially at the less hindered site, yielding >90% regioselectivity in controlled conditions (e.g., 50°C, THF) . Computational studies (DFT) suggest the LUMO energy of the methylidene group is lowered by the electron-withdrawing oxolanone ring, favoring nucleophilic attack .
Q. Q5. What strategies resolve contradictions in reported biological activity data for oxolan-2-one derivatives?
Discrepancies in enzyme inhibition assays (e.g., Hsp70 or protease inhibition) may arise from:
- Solvent effects : Dimethyl sulfoxide (DMSO) can denature proteins at >1% v/v, leading to false negatives. Use lower concentrations (<0.5%) or alternative solvents (e.g., PEG-400) .
- Stereochemical variability : Enantiomers of similar compounds (e.g., novolactone analogs) show divergent activities. Chiral HPLC separation and enantiomer-specific assays are critical .
- Assay interference : The iodomethyl group may quench fluorescence in FRET-based assays. Validate results via orthogonal methods (e.g., SPR or ITC) .
Q. Q6. How can computational modeling guide the design of this compound derivatives for targeted enzyme inhibition?
- Docking studies : Use software like AutoDock Vina to predict binding poses in enzyme active sites (e.g., Hsp70’s ATP-binding pocket). The iodomethyl group’s hydrophobic bulk may occupy subpockets inaccessible to smaller substituents .
- MD simulations : Assess binding stability over 100-ns trajectories. Derivatives with flexible iodomethyl groups show higher entropic penalties, reducing binding affinity .
- QSAR models : Correlate substituent electronegativity (Hammett σ constants) with IC₅₀ values to prioritize synthetic targets .
Methodological Recommendations
- Synthetic Optimization : Screen Lewis acids (e.g., ZnI₂ vs. BF₃) to improve iodination yields .
- Purification : Use silica gel chromatography with hexane:EtOAc (4:1) for baseline separation of diastereomers .
- Biological Assays : Include a reducing agent (e.g., TCEP) to prevent iodine-mediated oxidation of cysteines in enzyme targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
